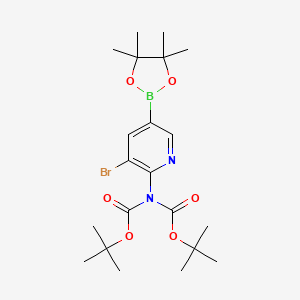

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is a complex organic compound that serves as a valuable building block in organic synthesis. This compound is characterized by the presence of a boronic acid pinacol ester group, a bromine atom, and a di-tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester typically involves multiple steps. One common approach starts with the bromination of 2-amino-3-pyridine, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride). The resulting intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid pinacol ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

Coupling Reactions: The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol are often used to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Coupling Reactions: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.

Deprotection Reactions: The primary product is the free amino derivative of the original compound.

Applications De Recherche Scientifique

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

Medicine: It serves as an intermediate in the synthesis of drug candidates and therapeutic agents.

Industry: The compound is utilized in the production of materials with specific properties, such as polymers and catalysts.

Mécanisme D'action

The mechanism of action of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is primarily related to its functional groups. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The Boc-protected amino group provides stability during synthetic transformations and can be selectively deprotected to reveal the reactive amino group. The bromine atom allows for further functionalization through substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(di-Boc-amino)pyridine-2-boronic acid pinacol ester

- 6-(di-Boc-amino)pyridine-2-boronic acid pinacol ester

- N,N-di-Boc-glutamate γ-semialdehydes

Uniqueness

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is unique due to the specific positioning of its functional groups on the pyridine ring. This arrangement allows for selective reactions and the formation of diverse derivatives. Its combination of a boronic acid pinacol ester, a bromine atom, and a Boc-protected amino group makes it a versatile and valuable intermediate in organic synthesis.

Activité Biologique

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester (CAS: 2379561-00-7) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications such as enzyme inhibition and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C21H32BBrN2O6, with a molecular weight of approximately 499.2076 g/mol. The compound contains a pyridine ring substituted with a bromine atom and a boronic acid functional group, which is esterified with pinacol.

| Property | Value |

|---|---|

| CAS Number | 2379561-00-7 |

| Molecular Formula | C21H32BBrN2O6 |

| Molecular Weight | 499.2076 g/mol |

| Structure | Chemical Structure |

Enzyme Inhibition

Boronic acids, including this compound, have been investigated for their ability to inhibit various enzymes, particularly serine and metallo-β-lactamases, which are critical in antibiotic resistance. Recent studies have shown that derivatives of boronic acids can effectively inhibit these enzymes, offering a potential pathway for overcoming antibiotic resistance in bacteria .

Antimicrobial Properties

Research indicates that boronic acids exhibit antimicrobial properties by targeting bacterial cell wall synthesis and other vital processes. Specifically, studies have highlighted the effectiveness of boronic acid derivatives against resistant strains of bacteria by disrupting their metabolic pathways .

Case Studies

- Inhibition of β-lactamases : A study demonstrated that boronic acid derivatives could inhibit Ambler class B β-lactamases, which are responsible for antibiotic resistance. The mechanism involves reversible binding to the active site of the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics .

- Anticancer Activity : Some boronic acid derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of proteasomes . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further research.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with diol-containing biomolecules. This interaction can lead to the inhibition of enzymes or alteration of metabolic pathways critical for cell survival.

Propriétés

IUPAC Name |

tert-butyl N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BBrN2O6/c1-18(2,3)28-16(26)25(17(27)29-19(4,5)6)15-14(23)11-13(12-24-15)22-30-20(7,8)21(9,10)31-22/h11-12H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYZGUJYCIHAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BBrN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.